L-Asparagine, N-[2-(acetylamino)-2-deoxy-

Description

Contextualization within Protein Post-Translational Modifications and Glycoconjugate Biology

Following their synthesis from messenger RNA templates, proteins undergo a vast array of chemical alterations known as post-translational modifications (PTMs). doi.orgkhanacademy.orgyoutube.com These modifications, which range from simple chemical additions like phosphorylation to the attachment of entire proteins like ubiquitin, dramatically expand the functional capacity of the proteome. youtube.com Among the most complex and prevalent PTMs is glycosylation, the enzymatic process of attaching glycans to proteins or lipids. khanacademy.orggrafiati.com The resulting molecules, known as glycoconjugates, are central to a myriad of biological processes.

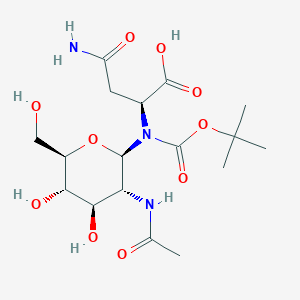

N-linked glycosylation, characterized by the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue, is a major class of glycosylation. wikipedia.orgcreative-biolabs.com The foundational link is formed between the asparagine side chain and an N-acetylglucosamine (GlcNAc) molecule, creating the specific compound L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-. sigmaaldrich.comwikipedia.org This initial attachment is not random; it occurs on asparagine residues that are part of a specific consensus sequence: Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgcreative-biolabs.comnih.gov This sequence ensures that only specific asparagine residues are targeted for this intricate modification. From this single linkage point, a diverse and complex array of glycan structures can be built, each contributing uniquely to the protein's structure and function. mit.edunih.gov These modifications are critical for protein folding, stability, cell-cell recognition, and immune responses. mit.edunih.govresearchgate.net

Fundamental Role of N-Glycosylation in Eukaryotic and Prokaryotic Systems

Once considered a hallmark of eukaryotes, N-linked protein glycosylation is now recognized as a fundamental process occurring in all three domains of life: Eukarya, Bacteria, and Archaea. creative-biolabs.commit.edunih.govresearchgate.net While the core mechanism of linking a glycan to an asparagine residue is conserved, its execution and functional implications show significant diversity across these domains.

In eukaryotic cells , N-glycosylation is a vital co- and post-translational modification that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. wikipedia.orgcreative-biolabs.comnih.gov The process starts with the en bloc transfer of a large, pre-assembled precursor oligosaccharide (Glc₃Man₉GlcNAc₂) from a lipid carrier, dolichol phosphate (B84403), to the nascent polypeptide chain. oup.comnih.govresearchgate.net This initial glycan is then extensively processed and modified as the glycoprotein (B1211001) matures, leading to a vast diversity of final structures. bohrium.comresearchgate.net This intricate system plays a pivotal role in:

Protein Folding and Quality Control: N-glycans act as tags that are recognized by ER-resident lectin chaperones like calnexin (B1179193) and calreticulin (B1178941). nih.govnih.govuzh.ch This interaction ensures that proteins are properly folded before they are transported out of the ER. Misfolded proteins are retained and eventually targeted for degradation, a critical quality control checkpoint. doi.orgresearchgate.netelsevierpure.com

Protein Stability and Solubility: The hydrophilic nature of glycans can increase the solubility and stability of the proteins to which they are attached. nih.gov

Cellular Trafficking and Signaling: The structure of the N-glycan can act as a signal, directing the glycoprotein to its correct cellular or extracellular location. bohrium.comuzh.ch Glycans on cell surface receptors are crucial for ligand binding, receptor activation, and downstream signaling cascades. mdpi.com

In prokaryotic systems , particularly in bacteria, N-glycosylation was a more recent discovery. oup.com The first general N-linked glycosylation system was identified in the bacterium Campylobacter jejuni. oup.comnih.gov Prokaryotic N-glycosylation differs from its eukaryotic counterpart in several key aspects. The lipid carrier is often undecaprenyl pyrophosphate, and the transferred glycans are structurally diverse and distinct from the conserved eukaryotic precursor. oup.comnih.govresearchgate.net For instance, C. jejuni transfers a heptasaccharide (GalNAc-α1,4-GalNAc-α1,4-(Glcβ1,3)-GalNAc-α1,4-GalNAc-α1,4-GalNAc-α1,3-Bac-α1,PP-Und), where Bac is bacillosamine. nih.govresearchgate.net Despite these differences, the fundamental role in processes like protein stability and function is a shared theme.

| Characteristic | Eukaryotic Systems | Prokaryotic Systems |

|---|---|---|

| Cellular Location | Endoplasmic Reticulum (ER) and Golgi Apparatus wikipedia.orgcreative-biolabs.com | Periplasmic membrane (in Gram-negative bacteria) oup.com |

| Lipid Carrier | Dolichol phosphate nih.govnih.gov | Undecaprenyl pyrophosphate oup.comresearchgate.net |

| Precursor Glycan | Conserved tetradecasaccharide (Glc₃Man₉GlcNAc₂) mit.eduoup.com | Structurally diverse; no single conserved precursor nih.govnih.gov |

| Timing of Transfer | Primarily co-translational umassmed.edunih.gov | Can be co- or post-translational oup.comnih.gov |

| Glycan Processing | Extensive trimming and modification in ER and Golgi wikipedia.orgbohrium.com | Generally limited processing after transfer wikipedia.org |

Historical Perspective on the Discovery and Characterization of the Asparagine-Linked Glycan Core Structure

The understanding of N-glycosylation is the result of decades of research, built upon foundational discoveries in biochemistry and cell biology. The journey to characterizing the asparagine-linked glycan involved identifying the components, elucidating the biosynthetic pathway, and recognizing its biological importance.

The concept of protein-carbohydrate linkages emerged gradually. A significant milestone was the work of Luis Federico Leloir in the late 1940s and 1950s, for which he received the Nobel Prize. His discovery of sugar nucleotides, such as UDP-glucose, as the activated form of sugars used in biosynthesis was a critical breakthrough, providing the chemical basis for how complex glycans could be assembled. nih.gov

The specific nature of the N-glycosidic linkage to asparagine was confirmed through chemical analysis of various glycoproteins. The discovery that a specific amino acid sequence, Asn-X-Ser/Thr, was required for glycosylation provided a major clue about the enzymatic machinery involved. wikipedia.org The elucidation of the "dolichol pathway" in the 1970s was another monumental step. Researchers discovered that the core glycan was not assembled directly on the protein but was first built upon the lipid carrier dolichol phosphate and then transferred en bloc to the asparagine residue of the nascent polypeptide chain. oup.com This revealed a highly conserved and complex pathway present across eukaryotic organisms.

While N-glycosylation was reported in an archaeon in 1976, it was largely considered a eukaryotic feature for many years. nih.gov A paradigm shift occurred in the early 2000s with the definitive characterization of a general N-glycosylation system in the bacterium Campylobacter jejuni, firmly establishing this modification as a universal biological process across all domains of life. oup.comnih.gov

| Year(s) | Discovery | Significance |

|---|---|---|

| 1949 | Luis Leloir discovers nucleotide sugars (e.g., UDP-glucose). nih.gov | Identified the activated sugar donors required for glycan biosynthesis. |

| ~1970s | Elucidation of the Asn-X-Ser/Thr consensus sequence for glycosylation. wikipedia.org | Provided a predictive motif for identifying potential N-glycosylation sites. |

| ~1970s | Discovery of the dolichol phosphate-linked oligosaccharide precursor. oup.com | Revealed the mechanism of en bloc transfer of a pre-assembled glycan. |

| 1976 | First report of N-linked glycans in an archaeon, Halobacterium salinarum. nih.gov | Provided the first evidence of N-glycosylation outside of eukaryotes. |

| Early 2000s | Characterization of a general N-glycosylation system in Campylobacter jejuni. oup.comnih.gov | Established N-glycosylation as a fundamental process in the bacterial domain. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O10/c1-7(22)19-11-13(25)12(24)9(6-21)29-14(11)20(16(28)30-17(2,3)4)8(15(26)27)5-10(18)23/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H2,18,23)(H,19,22)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMXQXNJRFGOY-WBXKCMFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N(C(CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N([C@@H](CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Enzymatic Pathways Involving L Asparagine, N 2 Acetylamino 2 Deoxy

Mechanism of Oligosaccharide Transfer to Asparagine Residues

The attachment of a pre-assembled oligosaccharide to an asparagine residue is a critical post-translational modification for a majority of proteins that traverse the secretory pathway. nih.gov This process, known as N-linked glycosylation, is initiated in the endoplasmic reticulum (ER) and is pivotal for protein folding, stability, cell-cell communication, and molecular recognition. mdpi.comnih.gov

Role of Oligosaccharyltransferase (OST) Complex in N-Linked Glycosylation

N-linked glycosylation is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the membrane of the endoplasmic reticulum. nih.govepfl.ch The primary function of the OST is to transfer a large, pre-assembled oligosaccharide chain from a lipid carrier, dolichol pyrophosphate, to the side-chain amide nitrogen of a specific asparagine residue within a nascent polypeptide chain. mdpi.comnih.gov This transfer occurs en bloc as the polypeptide is being translocated into the ER lumen. epfl.chwikipedia.org

The asparagine residue targeted for glycosylation is part of a consensus sequence known as a sequon, typically Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. wikipedia.org The OST complex scans the emerging polypeptide for these sequons to catalyze the formation of the crucial N-glycosidic bond. epfl.ch

In eukaryotes, the OST is a complex assembly of multiple distinct proteins. nih.gov For instance, the yeast OST is composed of eight different proteins. epfl.ch In contrast, prokaryotic OST enzymes often consist of just a single catalytic subunit, such as PglB in Campylobacter lari, which is functionally and structurally similar to the catalytic Stt3 subunit of the eukaryotic OST complex. nih.govnih.gov Humans possess two distinct OST complexes, OST-A and OST-B, which contain one of two paralogues of the catalytic subunit, STT3A or STT3B, respectively, allowing for co-translational and post-translational glycosylation. nih.gov

| Subunit Type | Function in Eukaryotic OST Complex |

| STT3 (A or B) | The core catalytic subunit responsible for transferring the oligosaccharide. nih.gov |

| Ribophorin I & II | Believed to be involved in binding the ribosome and the nascent polypeptide chain. |

| OST48 (DAD1) | A component of the translocon, involved in recognizing the glycosylation sequon. |

| DDOST | A subunit with oxidoreductase activity, potentially involved in protein folding. |

| Other Subunits (e.g., Ost3/Ost6, Ost4) | Play roles in substrate specificity, complex stability, and regulation. nih.gov |

Assembly of Precursor Lipid-Linked Oligosaccharides (LLO) via the Dolichol Pathway

The oligosaccharide that is transferred to the asparagine residue is not synthesized directly on the protein. Instead, it is pre-assembled on a lipid carrier molecule called dolichol phosphate (B84403). nih.gov This assembly process is known as the dolichol pathway and results in a lipid-linked oligosaccharide (LLO). reactome.org In eukaryotes, this precursor is a highly conserved 14-sugar structure with the composition Glc₃Man₉GlcNAc₂. wikipedia.org

The synthesis of the LLO precursor is a multi-step process that occurs in two distinct locations relative to the ER membrane:

Cytosolic Phase : The process begins on the cytosolic face of the ER membrane. Two N-acetylglucosamine (GlcNAc) residues followed by five mannose (Man) residues are sequentially added to dolichol phosphate from nucleotide-sugar donors (UDP-GlcNAc and GDP-Man). researchgate.net

Flipping : The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped across the ER membrane into the lumen. reactome.org

Lumenal Phase : Within the ER lumen, the oligosaccharide chain is completed by the addition of four more mannose residues and three terminal glucose (Glc) residues. mdpi.com The donors for these sugars are dolichol-phosphate-mannose and dolichol-phosphate-glucose. researchgate.net

Once fully assembled, the Glc₃Man₉GlcNAc₂-PP-dolichol LLO is ready to serve as the donor substrate for the OST complex. mdpi.com Defects in the assembly of this precursor are associated with a class of genetic disorders known as Congenital Disorders of Glycosylation (CDG) Type I. nih.govwikipedia.org

Substrate Recognition and Catalytic Mechanisms of OST Enzymes across Domains of Life

The OST enzyme must efficiently recognize both the LLO donor substrate in the ER membrane and the acceptor sequon on the nascent polypeptide. nih.govepfl.ch High-resolution structural studies, particularly of the bacterial PglB homolog, have provided significant insight into this process. nih.govnih.gov The active site of the catalytic STT3 subunit is located within the ER lumen, approximately 4 nm from the membrane surface. epfl.chwikipedia.org

Substrate Recognition:

LLO Binding : The OST complex has a specific binding site for the dolichol pyrophosphate portion of the LLO, anchoring it correctly for the transfer reaction. nih.gov The length and stereochemistry of the lipid moiety influence the affinity and turnover rate of the enzyme. nih.gov

Peptide Binding : The enzyme recognizes the Asn-X-Ser/Thr sequon. The specific amino acids within and surrounding the sequon can affect the affinity and efficiency of glycosylation. nih.gov

Catalytic Mechanism: The transfer of the oligosaccharide is a single, concerted reaction. The proposed mechanism involves the activation of the asparagine side-chain amide, which acts as the nucleophile. nih.gov Two primary models for this activation exist:

Acid-Base Catalysis : A basic residue within the STT3 active site deprotonates the amide nitrogen of the asparagine, increasing its nucleophilicity. researchgate.net

Amide Twisting : The binding of the peptide into the active site induces a conformational strain, twisting the planar amide bond of the asparagine. This distortion makes the amide nitrogen more reactive. researchgate.net

The activated asparagine amide nitrogen then performs a nucleophilic attack on the anomeric carbon (C1) of the first GlcNAc residue of the LLO. nih.gov This forms the N-β-glycosidic bond and releases the dolichol pyrophosphate leaving group. mdpi.com Despite differences in subunit composition, the core catalytic mechanism involving the STT3 subunit is highly conserved across all domains of life. nih.govnih.gov

Enzymatic Processing and Catabolism of Asparagine-Linked Glycans

Once attached, the asparagine-linked glycans can be modified, or they can be removed entirely if a protein is misfolded or at the end of its lifecycle. This processing is carried out by specific classes of enzymes that cleave the bond between the glycan and the asparagine or within the glycan core itself.

Action of Endo-N-acetyl-β-D-Glucosaminidases (ENGases) on N-Glycans

Endo-N-acetyl-β-D-glucosaminidases (ENGases) are endoglycosidases that hydrolyze the glycosidic bond within the N,N'-diacetylchitobiose core of an N-glycan. nih.govresearchgate.net Specifically, they cleave the β-1,4 linkage between the two core N-acetylglucosamine (GlcNAc) residues. indexcopernicus.com

The action of an ENGase results in the release of the bulk of the oligosaccharide chain, but it leaves a single GlcNAc residue still attached to the asparagine of the protein. indexcopernicus.com These enzymes are found across various organisms, including bacteria, fungi, and mammals. indexcopernicus.comsciencepublishinggroup.com ENGases are classified into different glycoside hydrolase (GH) families, such as GH18 and GH85, which possess different structural folds and may have distinct substrate specificities for high-mannose, hybrid, or complex type N-glycans. indexcopernicus.comresearchgate.net While their precise physiological roles are still being fully elucidated, they are known to be involved in glycan processing and potentially in quality control pathways. sciencepublishinggroup.comresearchgate.net

Function of Peptide-N4-(N-acetyl-β-D-Glucosaminyl) Asparagine Amidases (PNGases) in Glycan Release

Peptide-N4-(N-acetyl-β-D-glucosaminyl) asparagine amidases, commonly known as PNGases, are glycan-releasing enzymes with a fundamentally different mechanism from ENGases. researchgate.netwikipedia.org Instead of cleaving a glycosidic bond, PNGases catalyze the hydrolysis of the amide bond linking the innermost GlcNAc residue of the glycan to the side-chain carboxamide group of the asparagine residue. nih.govebi.ac.uk

This cleavage releases the entire, intact glycan from the polypeptide chain. wikipedia.org Concurrently, the asparagine residue at the cleavage site is deamidated to become an aspartic acid residue. wikipedia.orgyeastgenome.org PNGases, such as the widely used PNGase F from Flavobacterium meningosepticum, are unable to cleave glycans if the core GlcNAc is modified, for instance with an α-1,3-linked fucose. wikipedia.org In humans, the cytosolic enzyme NGLY1 is a PNGase that plays a crucial role in ER-associated degradation (ERAD), a quality control pathway that removes misfolded glycoproteins from the cell. nih.gov By removing the bulky glycan, NGLY1 facilitates the subsequent degradation of the protein by the proteasome. nih.gov

| Enzyme | Cleavage Site | Products | Key Function |

| ENGase | Glycosidic bond between the two core GlcNAc residues. nih.govresearchgate.net | Protein with one attached GlcNAc; free oligosaccharide. indexcopernicus.com | Glycan processing and remodeling. sciencepublishinggroup.com |

| PNGase | Amide bond between the Asn side chain and the first GlcNAc. wikipedia.orgnih.gov | Intact oligosaccharide; peptide with Asn converted to Asp. wikipedia.orgyeastgenome.org | Deglycosylation, particularly in protein quality control (ERAD). nih.gov |

Glycosidase Activity in the Maturation and Degradation of N-Glycoproteins

N-linked glycosylation is a critical post-translational modification where a complex sugar chain, or glycan, is attached to the amide nitrogen of an asparagine residue within a polypeptide chain. The initial linkage involves N-acetylglucosamine, forming the core structure L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-. This structure is the foundation upon which elaborate N-glycans are built and subsequently modified. Glycosidases are enzymes that play a pivotal role in both the maturation and degradation of these N-glycoproteins by cleaving glycosidic bonds.

The maturation of N-glycoproteins begins in the endoplasmic reticulum (ER) immediately after the en bloc transfer of a large precursor oligosaccharide to the asparagine residue. nih.gov This initial glycan is then trimmed by a series of specific glycosidases in a highly regulated sequence.

ER Processing: α-Glucosidase I and α-Glucosidase II are among the first enzymes to act, removing the terminal glucose residues from the precursor glycan. nih.gov This deglucosylation is a key step in the quality control cycle, allowing the glycoprotein (B1211001) to interact with chaperones like calnexin (B1179193) and calreticulin (B1178941) to ensure proper folding. Subsequently, specific ER mannosidases may remove mannose residues. nih.gov

The degradation of N-glycoproteins is equally important, particularly for misfolded or denatured proteins that fail the ER quality control checks. These proteins are targeted for ER-associated degradation (ERAD).

Proteasomal Degradation: Before the polypeptide chain is degraded by the proteasome, the N-glycan must be removed. nih.gov An enzyme known as peptide:N-glycanase (PNGase) plays a crucial role by cleaving the bond between the asparagine and the innermost N-acetylglucosamine residue, releasing the entire glycan chain. nih.gov The released glycans are then further broken down in the cytoplasm or lysosome by other glycosidases. nih.govnih.gov

Lysosomes are the primary site for the catabolism of glycoproteins. They contain a wide array of acidic hydrolases, including numerous exoglycosidases and endoglycosidases, that sequentially break down the glycan chains into their constituent monosaccharides. nih.gov

| Enzyme Type | Role in N-Glycoprotein Metabolism | Location |

| α-Glucosidases I & II | Trimming of terminal glucose residues from precursor N-glycans. | Endoplasmic Reticulum |

| ER Mannosidases | Removal of specific mannose residues during protein folding and quality control. | Endoplasmic Reticulum |

| Peptide:N-glycanase (PNGase) | Cleavage of the entire N-glycan chain from asparagine residues of misfolded proteins. | Cytoplasm |

| Lysosomal Glycosidases | Sequential degradation of glycan chains into monosaccharides. | Lysosomes |

Asparagine Biosynthesis and Metabolism (General Context)

L-asparagine is a non-essential amino acid in mammals, meaning it can be synthesized by the body and does not need to be obtained exclusively from the diet. Its synthesis and degradation are central to nitrogen metabolism and are catalyzed by two key enzymes: asparagine synthetase and asparaginase (B612624), respectively. The balance between the activities of these two enzymes regulates intracellular asparagine levels, which is crucial for processes like protein synthesis and nitrogen transport. wikipedia.orgnih.gov

Asparagine Synthetase-Catalyzed Reactions

Asparagine synthetase (ASNS) is the enzyme responsible for the de novo synthesis of L-asparagine. nih.govnih.gov It catalyzes an ATP-dependent reaction that converts L-aspartate and glutamine into L-asparagine and glutamate (B1630785). nih.gov Human ASNS is a class II amidotransferase, featuring two distinct active sites connected by an intramolecular tunnel that channels ammonia (B1221849). nih.govebi.ac.uk

The reaction proceeds through a two-step mechanism:

Activation of Aspartate: In the C-terminal synthetase domain, ATP is used to activate the β-carboxyl group of L-aspartate, forming a high-energy β-aspartyl-AMP intermediate and releasing pyrophosphate (PPi). wikipedia.orgnih.gov

Ammonia Transfer and Nucleophilic Attack: In the N-terminal glutaminase (B10826351) domain, glutamine is hydrolyzed to produce glutamate and ammonia. wikipedia.orgnih.gov This ammonia molecule travels through the intramolecular tunnel to the synthetase active site. ebi.ac.uk There, it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of L-asparagine and the release of AMP. nih.gov

| Step | Domain | Action | Reactants | Products |

| 1 | C-terminal Synthetase | Aspartate Activation | L-aspartate, ATP | β-aspartyl-AMP, PPi |

| 2 | N-terminal Glutaminase | Glutamine Hydrolysis | L-glutamine, H₂O | L-glutamate, NH₃ |

| 3 | C-terminal Synthetase | Asparagine Formation | β-aspartyl-AMP, NH₃ | L-asparagine, AMP |

Asparaginase-Mediated Hydrolysis

Asparaginase is an enzyme that catalyzes the hydrolysis of the amide group in the side chain of L-asparagine. patsnap.comnih.gov This reaction breaks down L-asparagine into L-aspartic acid and ammonia. patsnap.comreactome.org The catalytic mechanism is a simple hydrolysis of the amide bond. researchgate.netresearchgate.net

The reaction is as follows: L-asparagine + H₂O → L-aspartic acid + NH₃ patsnap.com

This enzymatic activity is crucial for cellular metabolism. While most normal cells can synthesize their own asparagine using asparagine synthetase, certain cells have low levels of this enzyme and rely on extracellular asparagine. patsnap.com Asparaginase enzymes, particularly those derived from bacteria like Escherichia coli and Erwinia chrysanthemi, exploit this dependency. patsnap.comnih.gov By depleting circulating L-asparagine, these enzymes can selectively inhibit protein synthesis and induce cell death in asparagine-dependent cells. patsnap.com The human genome also codes for enzymes with asparaginase activity, such as L-asparaginase (hASRGL1) and aspartylglucosaminidase (AGA), which is involved in glycoprotein degradation. nih.gov

Structural and Conformational Characterization of L Asparagine, N 2 Acetylamino 2 Deoxy and Its Glycoconjugates

X-Ray Crystallographic Investigations of the N-Glycosidic Linkage

X-ray crystallography has been an indispensable tool for providing high-resolution structural data on the N-glycosidic linkage within various glycoproteins. These studies offer detailed insights into bond angles, torsion angles, and the spatial arrangement of the carbohydrate and amino acid components.

Crystallographic studies of glycoproteins consistently show that the N-acetyl-D-glucosamine (GlcNAc) residue directly linked to asparagine adopts a stable chair conformation. This is the most energetically favorable conformation for six-membered pyranose rings. The analysis of numerous glycoprotein (B1211001) crystal structures available in the Protein Data Bank (PDB) confirms this predictable puckering of the sugar ring. iucr.org

The N-glycosidic bond connects the anomeric carbon (C1) of the GlcNAc sugar to the side-chain nitrogen (Nδ2) of the asparagine residue. quora.com X-ray crystallographic data unequivocally confirm that this linkage possesses a β-anomeric configuration. nih.goviucr.org In this configuration, the bond to the asparagine side chain is oriented equatorially to the plane of the glucopyranose ring. This specific stereochemistry is established by the enzyme oligosaccharyltransferase (OST), which catalyzes the initial transfer of the oligosaccharide to the protein. researchgate.net The nomenclature itself, β-D-GlcNAc-(1→N)-Asn, reflects this confirmed structure. sigmaaldrich.combiosynth.com

The attachment of a glycan significantly influences the conformational freedom of the asparagine side chain. oup.com The conformation is primarily described by the side-chain torsion angles, Chi1 (χ1) and Chi2 (χ2). Statistical analysis of high-resolution glycoprotein crystal structures reveals that glycosylation alters the distribution of these torsion angles and reduces the flexibility of the Asn side chain. oup.com This restriction of conformational space may contribute to a decrease in the dynamic freedom of the local peptide backbone. oup.com Studies combining spectroscopy and quantum chemistry on model peptides show that the Asn side chain can adopt specific rotameric forms, such as a gauche+ orientation, to facilitate interactions with its local environment. rsc.org

| Torsion Angle | Description | Common Conformation (Glycosylated Asn) |

|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | Rotation around the Cα-Cβ bond | Often restricted to specific rotamers to accommodate the bulky glycan. |

| χ2 (Cα-Cβ-Cγ-Nδ2) | Rotation around the Cβ-Cγ bond | Influenced by hydrogen bonding patterns with the attached GlcNAc and local peptide backbone. rsc.org |

The stability and orientation of the N-glycan linkage are governed by a network of non-covalent interactions. Gas-phase studies on model peptides have identified a "double anchoring" hydrogen bond pattern where the asparagine side-chain amide can both donate and accept hydrogen bonds from the local peptide main chain. rsc.org Specifically, the side chain's carbonyl oxygen acts as a hydrogen bond acceptor, while its -NH2 group acts as a donor. rsc.org In the context of a folded protein, the first two GlcNAc residues of an N-glycan often have extensive interactions with surrounding protein residues. nih.gov These can include hydrogen bonds and hydrophobic interactions, particularly with aromatic amino acids like phenylalanine or tyrosine, which are frequently found near glycosylation sites. oup.comnih.gov These interactions can increase the conformational diversity of the N-glycan on the protein surface compared to when it is free in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and conformation of glycoconjugates in solution, providing a complementary approach to solid-state crystallographic methods.

NMR spectroscopy is crucial in the verification and structural elucidation of synthetic analogues of L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-. In the synthesis of such analogues, ¹H NMR is routinely used to confirm the structure of intermediates and final products. For example, in the synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine, a precursor for more complex analogues, the complete assignment of the ¹H NMR spectrum was a key step in its characterization. nih.gov Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, providing evidence for the conformation around the glycosidic bond and within the peptide moiety. nih.gov For instance, NOE data can help constrain the dihedral angles of the glycopeptide's side chains. nih.gov

| Technique | Application | Key Findings from Literature |

|---|---|---|

| ¹H NMR | Structural verification of synthetic intermediates | Complete assignment of the ¹H NMR spectrum for 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine confirmed its successful synthesis. nih.gov |

| 2D NMR (e.g., NOESY) | Conformational analysis of glycopeptides in solution | Observed NOEs between GlcNAc protons and amino acid residues constrain the conformation of the linkage region and side chains. nih.gov |

¹H NMR and HRMS for Structural Confirmation in Synthetic Products

The unambiguous structural elucidation of synthetic glycopeptides, including L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, relies heavily on the synergistic use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide orthogonal information, confirming both the atomic connectivity and the elemental composition of the target molecule.

¹H NMR spectroscopy is invaluable for confirming the stereochemistry of the glycosidic linkage and the integrity of the constituent amino acid and monosaccharide moieties. In the case of L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, the anomeric proton (H-1) of the GlcNAc residue is a key diagnostic signal. Its chemical shift and coupling constant (³J(H1,H2)) are indicative of the β-configuration of the N-glycosidic bond. While specific data for the title compound is not always readily available in literature, studies on closely related synthetic glycopeptides provide representative chemical shift ranges. nih.gov The exchangeable amide (NH) proton resonances are also assigned to confirm the peptide and acetamido groups. nih.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of the synthetic product. This is crucial for verifying that the correct molecular species has been synthesized and for ruling out the presence of impurities or by-products with similar retention times in chromatographic separations. For L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, the expected exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the low parts-per-million (ppm) range.

| Proton | Approximate Chemical Shift (ppm) in D₂O |

| GlcNAc H-1 | ~4.5-5.0 |

| GlcNAc H-2 | ~3.7-3.9 |

| GlcNAc H-3 | ~3.5-3.7 |

| GlcNAc H-4 | ~3.4-3.6 |

| GlcNAc H-5 | ~3.4-3.5 |

| GlcNAc H-6a, H-6b | ~3.7-3.9 |

| GlcNAc N-Acetyl CH₃ | ~2.0 |

| Asn α-CH | ~4.0-4.2 |

| Asn β-CH₂ | ~2.8-3.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and the specific glycopeptide context.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 336.1401 | Value would be obtained from experimental data |

| [M+Na]⁺ | 358.1220 | Value would be obtained from experimental data |

Note: The calculated m/z values are for the molecular formula C₁₂H₂₁N₃O₈. Observed values are determined experimentally.

Theoretical and Computational Approaches to Glycosidic Linkage Conformation

While experimental techniques provide valuable structural information, they often represent a time-averaged and conformationally averaged state. Theoretical and computational methods, such as molecular dynamics simulations and quantum chemical calculations, offer a powerful means to explore the dynamic conformational landscape of the glycosidic linkage.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the conformational flexibility of glycans and glycoproteins at an atomic level. nih.gov For the N-glycosidic linkage between GlcNAc and asparagine, MD simulations can elucidate the preferred torsional angles and the dynamic interplay between different conformational states.

The simulations of N-glycans present challenges due to the high energy barriers associated with glycosidic linkages and the numerous degrees of freedom. researchgate.net To overcome these challenges, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) and metadynamics are often employed to ensure a thorough exploration of the conformational space. researchgate.net These simulations provide detailed information on the probability distributions of the key dihedral angles (φ and ψ) that define the orientation of the glycan with respect to the peptide backbone. The choice of force field (e.g., CHARMM, AMBER, GROMOS) and water model (e.g., TIP3P, SPC/E) is critical for the accuracy of these simulations. acs.orgnih.gov

| Parameter | Typical Value/Choice |

| Force Field | CHARMM36, GLYCAM06, GROMOS 54A7 |

| Water Model | TIP3P, SPC/E, TIP4P-Ew |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | NVT (Canonical) or NPT (Isothermal-isobaric) |

| Software | GROMACS, AMBER, NAMD, CHARMM |

Quantum Chemical Calculations of Torsional Angles and Energetics

Quantum chemical (QC) calculations provide a highly accurate method for determining the intrinsic conformational energetics of the glycosidic linkage, independent of force field parameterization. By performing QC calculations, it is possible to construct a potential energy surface (PES) by systematically rotating the key dihedral angles (φ and ψ) of the GlcNAc-Asn linkage.

These calculations, often performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can identify the low-energy conformers and the energy barriers between them. The results from QC calculations are crucial for validating and refining the parameters used in classical molecular dynamics force fields. nih.gov Studies on related glycosidic linkages have shown that the syn and anti conformations relative to the sugar ring have distinct energy profiles, with the anti conformation generally being more stable. nih.gov The barrier between these conformations is typically found to be less than 10 kcal/mol. nih.gov

| Dihedral Angles | Relative Energy (kcal/mol) | Method/Basis Set |

| φ/ψ (anti) | 0.0 (Reference) | DFT/B3LYP/6-31G(d) |

| φ/ψ (syn) | > 0 | DFT/B3LYP/6-31G(d) |

| Transition State | < 10 | DFT/B3LYP/6-31G(d) |

Note: The values presented are illustrative and based on general findings for glycosidic bonds. Specific values for L-Asparagine, N-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]- would require dedicated quantum chemical calculations.

Role in Protein Folding Quality Control and Endoplasmic Reticulum Homeostasis

N-Glycosylation as a Critical Determinant of Protein Folding Trajectories

The attachment of an N-glycan to an asparagine residue significantly influences the physicochemical properties of a polypeptide chain, enhancing its solubility and preventing aggregation. nih.gov Immediately following the transfer of the initial Glc₃Man₉GlcNAc₂ oligosaccharide to the asparagine, a series of trimming events commences. The sequential removal of glucose residues by glucosidases I and II is a critical early step in the folding pathway. researchgate.net The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is specifically recognized by ER lectin chaperones, marking the entry of the glycoprotein (B1211001) into a controlled folding environment. researchgate.netnih.gov The structure of the N-glycan thus acts as a molecular timer, providing a window of opportunity for the protein to achieve its native conformation before being targeted for degradation. nih.gov

Interactions with Endoplasmic Reticulum (ER) Chaperone Systems

The proper folding of glycoproteins is facilitated by a network of molecular chaperones within the ER. The N-glycan linked to asparagine plays a direct role in mediating the interaction between the nascent polypeptide and this chaperone machinery.

The calnexin-calreticulin (CNX/CRT) cycle is a major quality control pathway for N-linked glycoproteins. nih.gov Calnexin (B1179193), a membrane-bound chaperone, and calreticulin (B1178941), its soluble homolog, are lectins that specifically recognize and bind to the monoglucosylated N-glycans on folding glycoproteins. nih.govwikipedia.org This interaction retains the glycoprotein within the ER, preventing the aggregation of folding intermediates and promoting the formation of correct disulfide bonds, often with the assistance of the associated oxidoreductase ERp57. researchgate.netnih.gov Upon removal of the final glucose residue by glucosidase II, the glycoprotein is released from the CNX/CRT cycle. nih.govnih.gov If the protein has achieved its native conformation, it can proceed to exit the ER. researchgate.net However, if it remains unfolded or misfolded, it is recognized by a crucial checkpoint enzyme.

UDP-glucose:glycoprotein glucosyltransferase (UGGT) acts as a key sensor of protein conformation in the ER. nih.govnih.gov This enzyme selectively recognizes misfolded glycoproteins that have been released from the CNX/CRT cycle and re-glucosylates their N-linked glycans by transferring a glucose molecule from UDP-glucose. nih.govpnas.org This action regenerates the monoglucosylated glycan, allowing the misfolded protein to re-enter the CNX/CRT cycle for another attempt at folding. nih.govpnas.org UGGT's ability to distinguish between folded and unfolded proteins is critical for preventing the premature secretion of non-native proteins. nih.gov The enzyme is thought to recognize exposed hydrophobic patches on misfolded proteins, which recruits them into its catalytic cavity. nih.gov

Glycan Trimming and its Importance in ER-Associated Degradation (ERAD)

If a glycoprotein fails to fold correctly despite multiple rounds within the CNX/CRT cycle, it is targeted for degradation through a process known as ER-associated degradation (ERAD). molbiolcell.org The trimming of mannose residues from the N-glycan serves as a signal for this terminal pathway. molbiolcell.orgfrontiersin.org ER mannosidase I and ER-degradation enhancing α-mannosidase-like proteins (EDEMs) are responsible for removing specific mannose residues from the N-glycan of persistently misfolded proteins. frontiersin.orgmdpi.com The creation of a specific trimmed glycan structure, particularly one with an exposed α1,6-linked mannose, is recognized by lectins such as OS-9 and XTP3-B. nih.govfrontiersin.orgjove.com These lectins then deliver the terminally misfolded glycoprotein to the retrotranslocation machinery, which moves the protein from the ER back into the cytosol for degradation by the proteasome. jove.com

| Enzyme/Lectin | Role in Glycoprotein Fate | Substrate/Recognition Motif |

| Glucosidase I & II | Initiate entry into the CNX/CRT cycle | Glc₃Man₉GlcNAc₂-protein |

| Calnexin/Calreticulin | Retain folding glycoproteins in the ER | Glc₁Man₉GlcNAc₂-protein |

| UGGT | Misfolded protein sensor; re-glucosylates for re-entry into CNX/CRT cycle | Misfolded protein with Man₉GlcNAc₂ |

| ER Mannosidase I/EDEMs | Mark misfolded proteins for degradation | Man₉GlcNAc₂ on misfolded proteins |

| OS-9/XTP3-B | Lectins that target proteins for ERAD | Trimmed mannose structures (e.g., exposed α1,6-mannose) |

Impact on Cellular Proteostasis Networks and ER Stress Response

The N-glycosylation pathway, beginning with the linkage to asparagine, is integral to maintaining cellular protein homeostasis, or proteostasis. nih.gov When the folding capacity of the ER is overwhelmed by an accumulation of unfolded or misfolded proteins, a state known as ER stress occurs. nih.gov This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis by reducing the protein load and increasing the folding capacity of the ER. nih.govwikipedia.org Defects in N-glycosylation, such as the inhibition of oligosaccharide transfer to asparagine, can lead to the accumulation of unfolded glycoproteins, which is a potent trigger for the UPR. nih.govresearchgate.net The UPR, in turn, can upregulate the expression of chaperones and ERAD components to cope with the increased burden of misfolded proteins. mdpi.com Thus, the fidelity of the processes centered around the N-glycan on asparagine is critical for preventing chronic ER stress, which is implicated in various diseases. wikipedia.org

Functional and Biological Implications of N Glycosylated Asparagine Residues

Contribution to Protein Structural Integrity, Solubility, and Stability

Furthermore, N-glycans are instrumental in conferring structural stability. nih.govfrontiersin.org They protect proteins from proteolytic degradation by physically hindering the access of proteases to susceptible cleavage sites on the polypeptide backbone. nih.govnih.gov Studies have shown that deglycosylated proteins are often more susceptible to protease cleavage. nih.gov This modification also contributes to thermal stability, helping proteins maintain their optimal conformation even under conditions of thermal stress. nih.gov While N-glycosylation does not typically induce major changes in a protein's secondary or tertiary structure, it often decreases protein dynamics, which is thought to contribute to increased stability. ku.eduuco.edu The N-glycan can stabilize local protein conformation, such as the C'E loop in the Fc region of Immunoglobulin G (IgG), which is essential for its function. uco.edu

| Property | Effect of N-Glycosylation at Asparagine | Research Finding |

| Solubility | Increases | N-glycans are hydrophilic, increasing the overall hydrophilicity of the protein. creative-biolabs.comnih.gov |

| Aggregation | Prevents | Shields hydrophobic regions on the protein surface, preventing aggregation. creative-biolabs.comnih.gov |

| Proteolytic Stability | Increases | Sterically hinders protease access to the polypeptide chain. nih.govnih.gov |

| Thermal Stability | Increases | Helps maintain optimal protein conformation under thermal stress. nih.gov |

| Conformation | Stabilizes | Decreases protein dynamics and stabilizes local loop structures. ku.eduuco.edu |

Mediation of Specific Molecular Recognition Events and Intercellular Interactions

N-glycans attached to asparagine act as complex information carriers, mediating a wide range of recognition events that are vital for cellular communication and physiological processes. quora.comnih.gov The specific sequence and branching of the sugar residues create unique three-dimensional structures that can be recognized by a class of proteins known as lectins or glycan-binding proteins. oup.comnih.gov

These glycan-lectin interactions are fundamental to:

Cell-Cell Recognition and Adhesion : The glycans on the surface of one cell can be recognized by lectins on an adjacent cell, facilitating cell adhesion and communication. nih.govcreative-proteomics.com This is crucial in tissue formation, immune surveillance, and development. nih.gov

Signaling : The binding of a lectin to an N-glycan can trigger intracellular signaling cascades, thereby translating an external recognition event into a cellular response. quora.comnih.gov

Pathogen Interactions : Many viruses and bacteria exploit host cell N-glycans as receptors for attachment and entry. Conversely, the immune system uses lectins to recognize glycan structures on pathogens as part of the innate immune response. nih.gov

The diversity of N-glycan structures allows for a high degree of specificity in these interactions, ensuring that recognition events are precise and tightly regulated. nih.gov

Influence on Protein Trafficking, Sorting, and Subcellular Localization

N-glycosylation at asparagine residues plays a critical role as a quality control and sorting signal for proteins entering the secretory pathway. researchgate.netnih.gov The process begins in the endoplasmic reticulum (ER), where the initial N-glycan is attached. oup.com This glycan tag is essential for the interaction of the newly synthesized glycoprotein (B1211001) with ER-resident chaperones like calnexin (B1179193) and calreticulin (B1178941), which assist in proper protein folding. nih.govoup.com Proteins that fail to fold correctly are retained in the ER and eventually targeted for degradation. nih.gov

Once a protein is properly folded, its N-glycans can be modified as it moves through the Golgi apparatus. wikipedia.org These modifications can act as sorting signals that direct the protein to its final destination. creative-proteomics.comnih.gov

Apical Membrane Targeting : In polarized epithelial cells, N-glycans have been shown to function as signals for sorting proteins to the apical membrane. nih.gov

Lysosomal Targeting : A specific modification, the addition of a mannose-6-phosphate (B13060355) residue to the N-glycan, targets lysosomal hydrolases to the lysosome. nih.gov

Cell Surface Localization : Proper N-glycosylation is often a prerequisite for the transport of membrane proteins, such as receptors and ion channels, from the ER to the cell surface. researchgate.netnih.gov Studies on Neuronal Growth Regulator 1 (NEGR1), for instance, have shown that the removal of specific N-glycans leads to its retention in the ER. nih.gov Similarly, mutations in N-glycosylation sites of the B7H3 protein can block its transport from the ER to the Golgi, preventing its localization on the cell surface. researchgate.net

| Protein Example | Role of N-Glycosylation | Consequence of Altered Glycosylation |

| H-K ATPase β-subunit | Apical localization in epithelial cells | Mutation of N-glycosylation sites decreases its presence on the apical membrane. nih.gov |

| Neuronal Growth Regulator 1 (NEGR1) | Folding and trafficking to the cell surface | Removal of specific N-glycans causes retention in the ER and prevents membrane targeting. nih.gov |

| B7H3 (Immune Checkpoint) | ER-to-Golgi translocation for cell surface localization | Mutations at key N-glycosylation sites lead to ER accumulation and subsequent degradation. researchgate.net |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Acts as a switch for trafficking between the plasma membrane and the nucleus. youtube.com | Altered glycosylation changes the subcellular location and function of the receptor. youtube.com |

Role in the Modulation of Protein and Enzyme Activity

Beyond its structural and trafficking roles, N-glycosylation at asparagine residues can directly modulate the biological activity of proteins and enzymes. nih.govmdpi.com The presence, size, and composition of the N-glycan can influence substrate binding, catalytic efficiency, and allosteric regulation. nih.govmdpi.com

For instance, in a study of Trypanosoma congolense trans-sialidase, an enzyme crucial for the parasite's virulence, the removal of N-glycans resulted in a decreased affinity for its substrate, although it did not affect the conversion rate. nih.gov Molecular dynamics simulations suggested that the flexible N-glycans interact with amino acids near the catalytic site, potentially enhancing substrate accessibility. nih.gov Similarly, the activity of various human proteases, such as tissue-type plasminogen activator, is modulated by the presence and nature of their N-glycans, affecting both substrate binding and enzymatic activity. nih.gov In some cases, N-glycans can act as an on/off switch for protein function. quora.com

| Enzyme/Protein | Organism/System | Effect of N-Glycosylation on Activity |

| Trans-sialidase (TconTS1) | Trypanosoma congolense | Increases substrate affinity without impacting the conversion rate. nih.gov |

| Tissue-type plasminogen activator | Human | Modulates substrate binding and enzyme activity in a site-specific manner. nih.gov |

| Mast cell chymase | Human | Protects exposed surface loops from autoproteolysis, enhancing stability, but does not alter kinetic parameters. mdpi.com |

| Kallikrein-related peptidase 2 (KLK2) | Human | A single N-glycan near the substrate-binding cleft regulates substrate turnover. mdpi.com |

| Cellobiohydrolase (Cel7A) | Trichoderma reesei | N-glycans on the catalytic domain are crucial for enzyme stability but have little impact on activity or cellulose (B213188) binding. pnas.org |

Significance in Immune System Function, including B-cell Receptor Assembly and Antibody Activity

N-glycosylation is of paramount importance in the immune system, regulating the function of numerous cell surface receptors and secreted proteins. nih.govfrontiersin.org B-cell development, activation, and effector functions are all heavily influenced by the glycosylation status of key proteins. frontiersin.org The B-cell receptor (BCR) and the antibodies secreted by differentiated B cells (plasmocytes) are glycoproteins whose function is critically dependent on their N-glycans. frontiersin.org

Immunoglobulin G (IgG), the most abundant antibody in human serum, has a conserved N-glycosylation site at asparagine 297 (Asn297) in the Fc (fragment crystallizable) region of each heavy chain. creative-biolabs.comfrontiersin.org The glycan at this site is not required for antigen binding but is essential for mediating the antibody's effector functions, such as:

Antibody-Dependent Cellular Cytotoxicity (ADCC) : The composition of the Asn297 glycan dramatically affects the affinity of IgG for Fcγ receptors (FcγR) on immune cells like Natural Killer (NK) cells. frontiersin.orgnih.gov For example, the absence of a core fucose sugar on the N-glycan (afucosylation) increases the affinity for FcγRIIIa by up to 100-fold, leading to a much more potent ADCC response. frontiersin.org

Complement-Dependent Cytotoxicity (CDC) : Glycosylation also influences the interaction of IgG with C1q, the initiating protein of the classical complement cascade. nih.gov

The specific glycoform of an antibody can thus switch its function from pro-inflammatory to anti-inflammatory, highlighting the role of N-glycosylation as a critical modulator of the immune response. frontiersin.org Furthermore, N-glycosylation of B-cell surface proteins affects signal transduction through the BCR and other co-receptors, influencing B-cell activation and homeostasis. frontiersin.orgnih.gov

Involvement in the Assembly of Complex Protein Structures

The process of N-glycosylation is intimately linked with the correct folding and assembly of individual polypeptide chains and the subsequent formation of larger, multi-protein complexes. researchgate.net The attachment of the bulky, hydrophilic N-glycan can influence the folding pathway of a protein as it emerges into the lumen of the endoplasmic reticulum. researchgate.netoup.com

For many proteins that exist as dimers or higher-order oligomers, proper glycosylation is a prerequisite for their assembly. researchgate.netnih.gov The N-glycans can contribute to the correct quaternary structure by:

Mediating Protein-Protein Interactions : Glycans can directly participate in the interface between subunits.

Stabilizing Correct Conformations : By stabilizing the conformation of individual subunits, N-glycans ensure they are competent for assembly into a larger complex. uco.edu

Preventing Incorrect Aggregation : As mentioned previously, by preventing non-specific aggregation, N-glycans ensure that the specific interactions required for oligomerization can occur. nih.gov

A study of the Neuronal Growth Regulator 1 (NEGR1) protein found that N-glycans on its C-terminal domain were important for its homophilic (self-to-self) interactions, demonstrating a direct role in dimer formation. nih.gov In the absence of proper glycosylation, misfolded proteins can form abnormal intermolecular disulfide bonds, leading to the formation of non-functional multimeric complexes that are retained in the ER. nih.gov Therefore, the N-glycosylation of asparagine residues is a key quality control step that ensures not only the integrity of individual proteins but also the fidelity of their assembly into functional macromolecular machines. nih.govresearchgate.net

Advanced Analytical Techniques for Characterization and Detection of L Asparagine, N 2 Acetylamino 2 Deoxy

Mass Spectrometry-Based Profiling of Glycopeptides and N-Glycans

Gas Chromatography-Mass Spectrometry (GC-MS) offers a specific and sensitive method for the identification and quantification of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] (GlcNAc-Asn). nih.govnih.gov This technique is particularly useful for analyzing biological samples, such as urine, to detect the compound, which is crucial in the diagnosis and monitoring of conditions like aspartylglycosaminuria. nih.gov The methodology typically involves the permethylation of GlcNAc-Asn to create a volatile derivative suitable for gas chromatographic separation and subsequent mass spectrometric analysis. nih.gov This derivatization allows for the confirmation of the N-acetylglucosaminyl-asparagine type of carbohydrate-peptide linkage in glycoproteins after proteolytic digestion and partial acid hydrolysis. nih.gov

Quantitative analysis using GC-MS has been successfully applied to determine the levels of GlcNAc-Asn in the urine of patients with aspartylglycosaminuria, an inherited metabolic disorder. nih.gov Mass fragmentography, a technique associated with GC-MS, has even enabled the detection of minimal amounts of GlcNAc-Asn in normal urine. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of glycopeptides, providing highly accurate mass measurements that are crucial for determining the elemental composition of an ion. acs.orgthermofisher.com The ability to distinguish between ions with very small mass differences is essential when analyzing complex biological samples, as it helps to separate the analyte signals from background matrix ions. thermofisher.com For glycopeptide profiling, the value of accurate mass measurement cannot be overstated, as higher accuracy leads to greater certainty in the interpretation of the data. acs.orgnih.gov

HRMS, often performed on instruments like the Orbitrap, enables the confident identification of glycopeptides. researchgate.net When combined with fragmentation techniques, it provides structural confirmation. For instance, Higher-Energy Collisional Dissociation (HCD) generates oxonium ions that are characteristic of glycans, while Electron Transfer Dissociation (ETD) fragments the peptide backbone while leaving the glycan structure intact. researchgate.net This complementary information is invaluable for confirming both the peptide sequence and the attached glycan. nih.gov Accurate glycopeptide mapping requires a combination of techniques to verify interpretations and minimize false identifications. acs.orgnih.gov

| Feature | Description | Benefit in Glycopeptide Analysis |

| High Mass Resolution | The ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios. thermofisher.com | Separates glycopeptide signals from isobaric interferences in complex biological matrices. thermofisher.com |

| High Mass Accuracy | The ability to measure the mass of an ion very close to its true theoretical mass. thermofisher.com | Allows for the confident determination of the elemental composition of the glycopeptide. acs.orgthermofisher.com |

| Fine Isotopic Structure | The ability to resolve the isotopic peaks of a molecule. thermofisher.com | Further confirms the elemental composition by analyzing the isotopic pattern. |

Glycoproteomics aims to identify and characterize glycoproteins, including the specific sites of glycosylation and the various glycan structures present at each site. nih.govlabx.com This site-specific analysis is critical because the biological function of a glycoprotein (B1211001) can be influenced by which amino acid is glycosylated and the nature of the attached glycan. nih.gov Disease-associated aberrant glycosylation is often protein-specific and site-specific. nih.gov

Mass spectrometry-based approaches are central to site-specific glycosylation analysis. nih.gov A common strategy involves the enzymatic release of N-glycans using Peptide-N-glycosidase F (PNGase F), followed by the analysis of the deglycosylated peptides to identify the original site of attachment. frontiersin.org Intact glycopeptide analysis, where the peptide with the attached glycan is analyzed directly, provides information on the peptide sequence, the glycosylation site, and the specific glycoform at that site. frontiersin.org The development of integrated glycoproteomics methods allows for the quantitative comparison of site-specific glycosylation occupancy on a global scale. nih.gov

Challenges in glycoproteomics include the low abundance of glycosylated proteins and the immense heterogeneity of glycan structures, which complicates comprehensive analysis. labx.com To address this, enrichment strategies for glycopeptides are often necessary prior to MS analysis. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Glycoconjugate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex glycoconjugates at an atomic level. wiley.comnih.govacs.org It is unique in its ability to determine the complete primary structure of a glycan, including the sugar composition, anomeric configuration, linkage positions, and sequence. nih.govacs.org Modern NMR techniques, including multidimensional experiments, allow for the analysis of small amounts of a substance. wiley.com

For glycoconjugates, 1H and 13C NMR are commonly used. nih.govacs.org The 1H NMR spectrum of a carbohydrate contains characteristic signals: anomeric protons typically resonate in the δH 4.4–6.0 ppm region, while other ring protons are found between δH 3.2–4.2 ppm. nih.gov The coupling constants between protons provide information about their relative stereochemistry. The structure of a novel glycoconjugate can be elucidated using a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. researchgate.net

While NMR is a powerful technique, it is less sensitive compared to mass spectrometry and typically requires milligram quantities of highly pure sample. nih.gov For larger proteins and complex glycoconjugates, isotopic labeling with 13C and 15N is often necessary to resolve spectral overlap and enhance sensitivity. nih.govsigmaaldrich.comisotope.comsigmaaldrich.com

| NMR Parameter | Structural Information Obtained for Glycoconjugates |

| Chemical Shift (δ) | Provides information about the chemical environment of each nucleus (e.g., 1H, 13C), helping to identify the type of monosaccharide and the anomeric configuration. nih.gov |

| Scalar Coupling (J-coupling) | Reveals through-bond connectivity between nuclei, aiding in the determination of stereochemistry and ring conformation. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Shows through-space proximity between nuclei, which is crucial for determining the sequence of monosaccharides and the conformation around the glycosidic linkage. |

| Heteronuclear Correlation (e.g., HSQC, HMBC) | Correlates the chemical shifts of protons with directly attached or long-range coupled heteronuclei (e.g., 13C, 15N), facilitating the complete assignment of the molecular structure. researchgate.net |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of glycopeptides from complex biological mixtures, which is often a necessary step before detailed structural analysis by mass spectrometry or NMR. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of glycopeptides. nih.gov Reversed-phase HPLC (RP-HPLC) on a C18 column is a common method for separating tryptic glycopeptides. nih.gov In this method, separation is primarily based on the hydrophobicity of the peptide portion of the glycopeptide. nih.gov The carbohydrate moiety generally leads to a minor decrease in retention time. nih.gov

A typical HPLC procedure for glycopeptide purification may involve enzymatic hydrolysis of a glycoprotein, followed by gel permeation chromatography and ion-exchange chromatography, with a final purification step using RP-HPLC. nih.gov The use of a water-based mobile phase and controlled column temperature can lead to good separations and reproducible retention times. nih.gov The purity of the isolated fractions can be assessed by the HPLC profile, and the structural confirmation is often carried out by mass spectrometry. nih.gov The reproducibility and quantitative nature of HPLC make it a valuable tool for comparing glycopeptide profiles from different samples. nih.gov

| HPLC Column Type | Principle of Separation | Application in Glycopeptide Analysis |

| Reversed-Phase (e.g., C18) | Separation based on hydrophobicity. nih.gov | Widely used for separating glycopeptides based on their peptide backbone. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. nih.gov | Effective for enriching and separating glycopeptides, often providing complementary information to reversed-phase chromatography. nih.govnih.gov |

| Ion-Exchange | Separation based on charge. google.com | Can be used as an initial purification step to separate glycopeptides based on their charge state. nih.govgoogle.com |

| Porous Graphitized Carbon (PGC) | Separation based on a combination of hydrophobicity and polar interactions. nih.gov | Useful for separating glycopeptides and their isomers. nih.gov |

Bioinformatic Tools for Glycosylation Site Prediction and Glycan Structure Analysispitt.edu

The analysis of N-glycosylation is greatly facilitated by a suite of bioinformatic tools designed to predict sites of modification and model the complex structures of the attached glycans. nih.govnih.gov These computational approaches are essential for interpreting experimental data and guiding research in glycoproteomics.

Computational Glycan Modeling

Beyond predicting the site of attachment, understanding the three-dimensional structure of the glycan itself is crucial for comprehending its function. ucdavis.edu Computational modeling tools allow researchers to build and analyze the complex, branched structures of N-glycans attached to proteins.

These tools address several challenges unique to carbohydrates, including the large number of rotatable bonds in glycosidic linkages and the branched nature of many glycans. youtube.com Software suites often combine energy minimization and molecular dynamics simulations to predict the most likely conformations of a glycoprotein. ucdavis.edunih.gov

Modeling Software and Approaches:

Structure Prediction and Refinement: Software like Rosetta, with extensions such as GlycanTreeModeler, can be used for the de novo modeling of glycan structures on a protein. youtube.comnih.gov These tools can build a glycan structure piece by piece, exploring the conformational space of each glycosidic linkage to find low-energy states. youtube.com This is particularly useful for interpreting electron density maps from X-ray crystallography or cryo-electron microscopy where the glycan structure may be unresolved.

Database-Driven Analysis: Tools like SimGlycan and GlycoWorkbench assist in interpreting mass spectrometry (MS/MS) data. premierbiosoft.comnih.govselectscience.net SimGlycan matches experimental MS/MS fragmentation patterns against a large database of theoretical glycan structures to identify the most probable candidates. premierbiosoft.comselectscience.net GlycoWorkbench provides a graphical interface for drawing glycan structures and annotating mass spectra, helping researchers to manually or semi-automatically determine glycan composition and sequence. nih.gov

Biosynthesis Simulation: More advanced computational models aim to simulate the entire N-glycan biosynthesis pathway within the Golgi apparatus. nih.gov By modeling the sequential action of various glycosyltransferases and glycosidases, these systems can predict the profile of glycan structures (the "glycoform" distribution) that a specific cell type will produce. nih.gov

These computational approaches are vital for linking glycan structure to glycoprotein function, aiding in the design of therapeutic proteins, and understanding the role of glycosylation in disease. nih.govnih.gov

Emerging Research Applications and Methodological Innovations

Design and Synthesis of L-Asparagine, N-[2-(acetylamino)-2-deoxy-]-Based Probes for Glycobiology Research

Probing the complex functions of N-glycans requires specialized tools capable of tracking, identifying, and perturbing glycan-mediated interactions in living systems. The L-Asparagine, N-[2-(acetylamino)-2-deoxy-] moiety is a critical component in the design of such probes. A prominent strategy involves the use of metabolic chemical reporters (MCRs), which are chemically modified monosaccharides that can be metabolically incorporated into glycan structures. researchgate.netnih.gov For instance, N-acetylglucosamine analogues containing bioorthogonal functional groups, such as azides or alkynes, are synthesized and fed to cells. nih.gov These tagged sugars are processed by the cellular machinery and incorporated into N-glycans, allowing for subsequent visualization or enrichment via bioorthogonal chemistry. nih.gov

Another powerful approach is the chemoenzymatic synthesis of defined glycan structures built upon an asparagine base. nih.govnih.gov Researchers can chemically synthesize a core glycan structure and then use a panel of specific glycosyltransferases for enzymatic extension, creating libraries of complex, asymmetrically branched N-glycans. nih.gov These homogeneous glycans, often tethered to asparagine, can be printed onto microarrays to screen for interactions with glycan-binding proteins like lectins or viral hemagglutinins, providing detailed insights into recognition patterns. nih.govuga.edu More advanced probes include those with photocrosslinking groups, designed to covalently trap and identify binding partners in their native environment. nih.gov For example, a diazirine-modified GlcNAc analogue can be incorporated into a glycoprotein (B1211001); upon UV irradiation, it forms a reactive carbene that crosslinks with interacting proteins, enabling their identification. nih.gov

Table 1: L-Asparagine, N-[2-(acetylamino)-2-deoxy-]-Based Probes in Glycobiology

| Probe Type | Synthetic Strategy | Principle & Application |

|---|---|---|

| Metabolic Chemical Reporters (MCRs) | Chemical synthesis of monosaccharide analogues (e.g., GlcNAc) with bioorthogonal handles (azides, alkynes). researchgate.netnih.gov | Cellular metabolism incorporates the tagged sugar into N-glycans. Bioorthogonal ligation allows for visualization, enrichment, and identification of glycoproteins. nih.gov |

| Glycan Microarray Probes | Chemoenzymatic synthesis combining chemical synthesis of a core structure with enzymatic elongation using glycosyltransferases. nih.govuga.edu | Homogeneous, complex N-glycans attached to asparagine are immobilized on a surface to probe interactions with lectins, antibodies, and pathogens. nih.govuga.edu |

| Photocrosslinking Probes | Synthesis of GlcNAc analogues incorporating a photoreactive moiety (e.g., diazirine). nih.gov | Upon UV activation, the probe covalently crosslinks to binding partners (reader proteins), enabling their capture and identification. nih.gov |

| Phage-Display Glycan Libraries | Ligation of an azide-containing sialylglycosyl-asparagine to phage particles functionalized with dibenzocyclooctyne (DBCO). nih.gov | Creates a genetically-encoded, multivalent display of N-glycans that can be used for high-throughput screening of glycan-protein interactions. nih.gov |

Strategies for Engineering and Glycoengineering of Proteins with Defined Glycan Structures

Controlling the glycan structures on proteins—a process known as glycoengineering—is crucial for optimizing the efficacy and safety of therapeutic glycoproteins. frontiersin.orgnih.gov Strategies often begin with the fundamental Asn-X-Ser/Thr sequon, the site of N-glycosylation. nih.gov One major approach involves the genetic engineering of host cell lines, such as Chinese Hamster Ovary (CHO) cells. nih.gov By knocking out or overexpressing genes for specific glycosyltransferases (e.g., fucosyltransferase 8, FUT8), the glycosylation pathways can be altered to produce proteins with more desirable glycoforms, such as afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov

Site-directed mutagenesis is another key tool, used to introduce or remove N-glycosylation sites on a protein. researchgate.net Adding new sites can increase a protein's molecular size and serum half-life, as famously demonstrated with darbepoetin alfa, a hyperglycosylated version of erythropoietin. researchgate.net However, the position of the new site is critical, as incorrect placement can interfere with protein folding or receptor binding. researchgate.net

Chemoenzymatic methods offer the most precise control over glycan structure. rsc.org A powerful technique known as glycan remodeling involves using an endo-β-N-acetylglucosaminidase (ENGase), such as Endo-A. ohsu.edunih.gov This enzyme can cleave the bulk of the N-glycan, leaving a single GlcNAc residue attached to the asparagine. nih.gov A new, synthetically defined glycan (as a glycan oxazoline) can then be ligated onto this Asn-GlcNAc stump by the same enzyme, allowing for the production of glycoproteins with highly homogeneous and customized glycoforms. ohsu.edu More specialized enzymatic approaches, like using bacterial sialyltransferases, can achieve site-specific modifications, for example, by adding sialic acid only to Fab glycans on an antibody while leaving Fc glycans untouched. nih.govnih.gov

Table 2: Strategies for Protein Glycoengineering

| Strategy | Principle | Example Outcome |

|---|---|---|

| Host Cell Engineering | Genetic modification (e.g., CRISPR/Cas9 knockout) of glycosyltransferase genes in production cell lines (e.g., CHO cells). nih.gov | Production of afucosylated monoclonal antibodies with enhanced ADCC activity. nih.gov |

| Site-Directed Mutagenesis | Introduction or removal of the Asn-X-Ser/Thr consensus sequence in the protein's gene. researchgate.net | Creation of hyperglycosylated erythropoietin (darbepoetin alfa) with a longer serum half-life. researchgate.net |

| Chemoenzymatic Remodeling | Use of endoglycosidases (ENGases) to cleave native glycans and ligate pre-synthesized, defined glycans onto the Asn-GlcNAc core. ohsu.edunih.gov | Generation of glycoproteins with homogeneous, custom-designed N-glycan structures for structure-function studies. ohsu.edu |

| Site-Specific Enzymatic Modification | Application of enzymes with high substrate specificity, such as certain bacterial sialyltransferases. nih.gov | Selective sialylation of antibody Fab region glycans, preserving Fc region structure and function. nih.govnih.gov |

Development of Glycomimetics and Glycopeptide Analogues as Mechanistic Probes

To overcome the inherent limitations of natural glycans, such as low metabolic stability, researchers develop glycomimetics and glycopeptide analogues. unimi.it These molecules mimic the structure of natural glycans but possess modified chemical features that enhance their stability or provide other advantageous properties for research. unimi.it A key strategy in creating analogues of N-linked glycopeptides is to replace the chemically labile N-glycosidic bond between asparagine and GlcNAc with a more robust linkage. nih.gov

Thioether-linked analogues, where the glycosidic oxygen is replaced by a sulfur atom (forming an S-linked glycopeptide), are a prominent example. nih.gov These structures are resistant to cleavage by enzymes like peptide:N-glycosidase F (PNGase-F), which normally hydrolyzes the N-glycan off the peptide backbone. uni-konstanz.de This resistance makes them invaluable tools for studying the functional roles of glycans in biological systems without the complication of enzymatic degradation. uni-konstanz.de The synthesis can be achieved by reacting a peptide containing a cysteine residue with a haloacetamide-functionalized oligosaccharide. uni-konstanz.de Similarly, C-glycosides, which feature a non-hydrolyzable carbon-carbon bond, serve as stable mimics for probing glycan-protein interactions. nih.gov Other classes of glycomimetics, such as iminosugars where the endocyclic oxygen of the sugar ring is replaced by a nitrogen atom, have also been developed as inhibitors of glycan processing enzymes. unimi.itnih.gov

Table 3: Glycomimetics and Glycopeptide Analogues

| Mimetic/Analogue Type | Nature of Modification | Key Feature & Use |

|---|---|---|

| S-Glycopeptides | The amide linkage to asparagine is replaced by a stable thioether bond, often to a cysteine residue. nih.govuni-konstanz.de | Resistant to enzymatic cleavage by glycosidases (e.g., PNGase-F), allowing for stable probes in biological assays. uni-konstanz.de |

| C-Glycopeptides | The anomeric carbon of the glycan is linked directly to the peptide via a non-hydrolyzable C-C bond. nih.gov | Provides high chemical and enzymatic stability for use in structural studies and as receptor antagonists. nih.gov |

| Iminosugars | The endocyclic oxygen atom of the monosaccharide ring is replaced by a nitrogen atom. unimi.it | Act as mimics of the transition state of glycosidase reactions, serving as potent and specific enzyme inhibitors. unimi.itnih.gov |

Advances in Glycoconjugate Synthesis for Structural and Functional Studies

The synthesis of homogeneous glycoconjugates is essential for detailed structural and functional analysis, but the structural complexity of N-glycans presents a formidable challenge for purely chemical methods. nih.gov Consequently, chemoenzymatic strategies have become increasingly powerful and popular. rsc.orgfrontiersin.org These methods combine the efficiency of chemical synthesis for creating a core glycan structure, often based on the L-Asparagine, N-[2-(acetylamino)-2-deoxy-] unit, with the unparalleled stereo- and regioselectivity of enzymes for subsequent extensions. frontiersin.org